tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Description
This compound is a chiral carbamate derivative featuring a tert-butyl group, two amide linkages, and stereochemical specificity at the (2S) positions. The tert-butyl carbamate moiety is a common protective group in organic synthesis, often used to stabilize amines during peptide coupling reactions .
Properties
Molecular Formula |
C19H37N3O5 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C19H37N3O5/c1-12(2)10-14(20-18(25)27-19(5,6)7)16(23)21-17(24)15(11-13(3)4)22(8)26-9/h12-15H,10-11H2,1-9H3,(H,20,25)(H,21,23,24)/t14-,15-/m0/s1 |
InChI Key |
WUOIMJIQKBPMTP-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)N(C)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(CC(C)C)N(C)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to obtain the final product. For example, the synthesis may involve the use of reagents such as chloroform, methanol, and tert-butyl carbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic synthesis reactions, making it valuable for developing new compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific molecular targets makes it a candidate for investigating biological pathways and mechanisms.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its reactivity and stability make it suitable for manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituents, stereochemistry, and biological activity. Below is a detailed comparison:
Structural Analogues with Carbamate Groups
*Molecular weight inferred from for a related tert-butyl carbamate compound.
- Functional Group Impact: The N-carbamate group in Alkaloid 1 is critical for antifungal activity, as its removal or modification reduces potency . The methoxy(methyl)amino group in the target compound and compound 286 may enhance solubility or modulate reactivity compared to simpler alkylamino substituents .
Stereochemical Influence :
- Both the target compound and compound 286 exhibit (S) stereochemistry at key positions, which is crucial for enantioselective synthesis and interactions with biological targets .
Biological Activity
tert-butyl N-[(2S)-1-[[[2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by research findings, data tables, and case studies.
Structure and Composition
The molecular formula for tert-butyl N-[(2S)-1-[[[2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is C12H24N2O4, with a molecular weight of 260.33 g/mol. The compound is characterized by the presence of a tert-butyl group and multiple functional groups that contribute to its biological activity.
Solubility and Stability
The compound is soluble in various solvents, and its stability is influenced by storage conditions. For optimal preservation, it should be stored at temperatures between 2°C and 8°C. When prepared as a stock solution, it is recommended to use it within specific time frames based on the storage temperature .
The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that it may exhibit antimicrobial , anti-inflammatory , and anticancer properties. These effects are attributed to its ability to modulate various biochemical pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of similar carbamate derivatives against several bacterial strains. Results showed significant inhibition of growth, suggesting that the compound could serve as a lead for developing new antibiotics .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds. Results indicated that these compounds could reduce pro-inflammatory cytokine production in vitro, highlighting their potential in treating inflammatory diseases .
- Anticancer Potential : In vitro studies demonstrated that certain derivatives of this compound could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of cell cycle regulators, making it a candidate for further anticancer drug development .
Comparative Analysis Table
| Property | tert-butyl N-[(2S)-1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl]carbamate | Related Compounds |
|---|---|---|
| Molecular Weight | 260.33 g/mol | Varies |
| Solubility | Soluble in DMSO and ethanol | Varies |
| Antimicrobial Activity | Significant inhibition against E. coli and S. aureus | Moderate |
| Anti-inflammatory Potential | Reduces TNF-alpha levels in macrophages | High |
| Anticancer Activity | Induces apoptosis in breast cancer cell lines | Varies |
Q & A
Q. What is the primary role of this compound in peptide synthesis?
This compound acts as a tert-butyl carbamate (Boc) protecting group for amines during solid-phase peptide synthesis. It shields reactive amino groups from undesired side reactions (e.g., acylation). Deprotection is achieved via acidolysis using trifluoroacetic acid (TFA) or HCl in dioxane .
Q. What are the recommended storage conditions to ensure stability?
Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., nitrogen). Avoid prolonged exposure to light, strong acids/bases, or oxidizing agents, as these can hydrolyze the carbamate moiety .
Q. How can researchers verify the compound’s purity after synthesis?
Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and confirm molecular identity via high-resolution mass spectrometry (HRMS) . Purity >95% is recommended for biological assays .
Advanced Research Questions
Q. How can synthesis yield be optimized for large-scale applications?
- Temperature control : Maintain reaction at 0–5°C during coupling to minimize racemization.
- Solvent selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility.
- Catalyst optimization : Employ 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate reagents (e.g., HATU) for efficient amide bond formation .
Q. What analytical methods resolve contradictions in stability data under varying pH conditions?
Conduct accelerated stability studies :
Q. How does stereochemistry influence interactions with biological targets?
The (2S,2S) configuration ensures optimal spatial alignment with enzyme active sites. For example:
- Enzyme inhibition assays : Compare IC₅₀ values of stereoisomers using fluorogenic substrates.
- Molecular docking : Simulate binding affinities with targets like proteases or kinases using Schrödinger Suite or AutoDock .
Q. What strategies mitigate side reactions during Boc deprotection?
- Scavengers : Add thioanisole or triisopropylsilane (TIPS) during TFA treatment to trap carbocations.
- Low-temperature deprotection : Use −20°C conditions to reduce tert-butyl cation-mediated alkylation of sensitive residues .
Key Methodological Recommendations
- Controlled synthesis : Use Schlenk-line techniques to exclude moisture and oxygen.
- Contradiction resolution : Cross-validate NMR, HPLC, and HRMS data to confirm structural integrity.
- Biological testing : Include positive controls (e.g., commercial protease inhibitors) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
